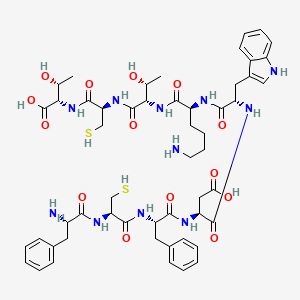
Cyclic SSTR agonist octreotide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic somatostatin receptor agonist octreotide is a synthetic cyclic octapeptide that mimics the natural hormone somatostatin. It is primarily used to inhibit the release of several hormones, including growth hormone, glucagon, and insulin. Octreotide is widely used in the treatment of acromegaly, neuroendocrine tumors, and other hormone-related disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octreotide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Cyclization: The linear peptide is cyclized to form the cyclic structure of octreotide.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of octreotide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Octreotide undergoes various chemical reactions, including:
Oxidation: Oxidation of methionine residues can occur, leading to the formation of sulfoxides.
Reduction: Reduction of disulfide bonds can lead to the formation of linear peptides.
Substitution: Substitution reactions can modify specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Linear peptides.
Substitution: Modified peptides with altered properties.
Scientific Research Applications
Octreotide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting hormone release and cell proliferation.
Medicine: Widely used in the treatment of acromegaly, neuroendocrine tumors, and other hormone-related disorders.
Industry: Employed in the development of diagnostic imaging agents and therapeutic radiopharmaceuticals.
Mechanism of Action
Octreotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 2. This binding inhibits adenylyl cyclase, leading to a decrease in cyclic AMP levels within the cell. The reduction in cyclic AMP levels inhibits the release of hormones such as growth hormone, glucagon, and insulin. Additionally, octreotide can inhibit cell proliferation and induce apoptosis in certain tumor cells .
Comparison with Similar Compounds
Similar Compounds
Lanreotide: Another cyclic somatostatin analog used to treat acromegaly and neuroendocrine tumors.
Pasireotide: A cyclic somatostatin analog with a broader receptor binding profile, used to treat Cushing’s disease and acromegaly.
Uniqueness of Octreotide
Octreotide is unique due to its high affinity for somatostatin receptor 2, making it particularly effective in treating conditions related to excessive hormone secretion. Its relatively long half-life compared to natural somatostatin allows for less frequent dosing, improving patient compliance .
Properties
Molecular Formula |
C53H71N11O14S2 |
|---|---|
Molecular Weight |
1150.3 g/mol |
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H71N11O14S2/c1-28(65)43(52(76)62-41(27-80)51(75)64-44(29(2)66)53(77)78)63-46(70)36(19-11-12-20-54)57-48(72)38(23-32-25-56-35-18-10-9-17-33(32)35)59-49(73)39(24-42(67)68)60-47(71)37(22-31-15-7-4-8-16-31)58-50(74)40(26-79)61-45(69)34(55)21-30-13-5-3-6-14-30/h3-10,13-18,25,28-29,34,36-41,43-44,56,65-66,79-80H,11-12,19-24,26-27,54-55H2,1-2H3,(H,57,72)(H,58,74)(H,59,73)(H,60,71)(H,61,69)(H,62,76)(H,63,70)(H,64,75)(H,67,68)(H,77,78)/t28-,29-,34+,36+,37+,38+,39+,40+,41+,43+,44+/m1/s1 |
InChI Key |
VGNVAOXTZLECIE-ZNSMSPRRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
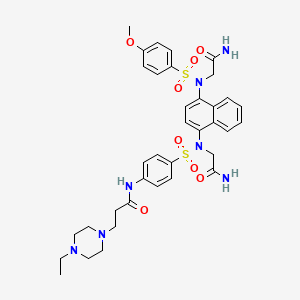
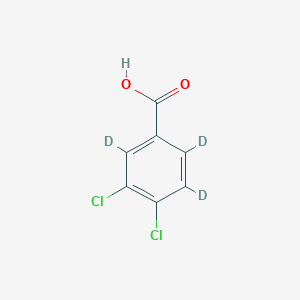


![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
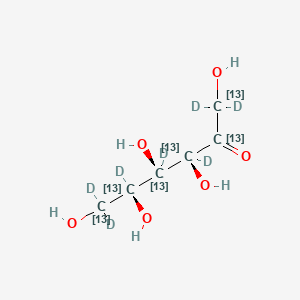
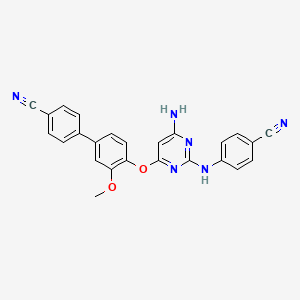
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)


